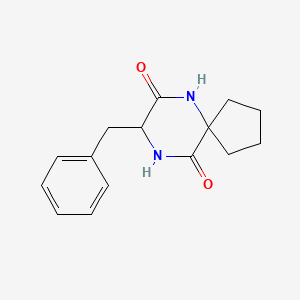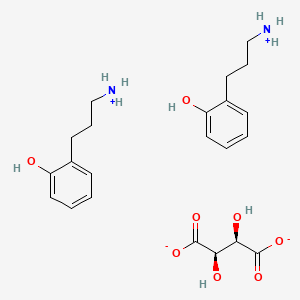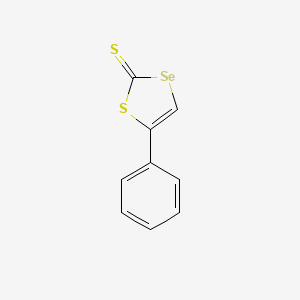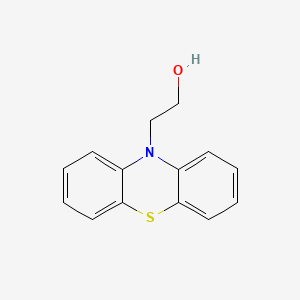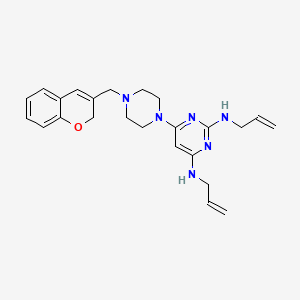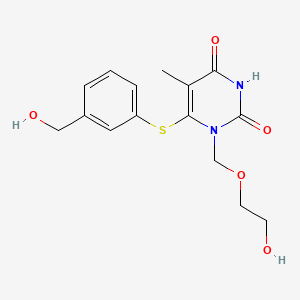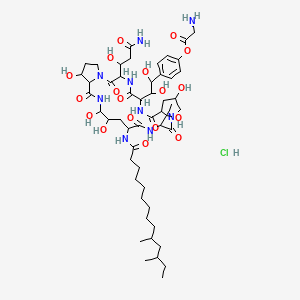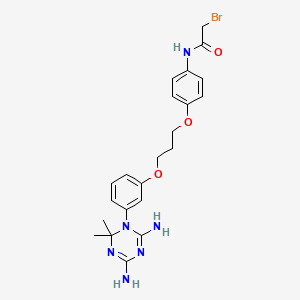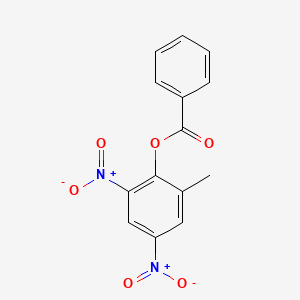
(2-Methyl-4,6-dinitrophenyl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4,6-dinitrophenyl) benzoate is an organic compound with the molecular formula C14H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and two nitro groups on the phenyl ring. This compound is known for its applications in various chemical reactions and research studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenyl) benzoate typically involves the esterification of 2-methyl-4,6-dinitrophenol with benzoic acid or its derivatives. One common method includes the reaction of 2-methyl-4,6-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2-Methyl-4,6-dinitrophenyl) benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4,6-dinitrophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Methyl-4,6-diaminophenyl benzoate.
Hydrolysis: 2-Methyl-4,6-dinitrophenol and benzoic acid.
科学的研究の応用
(2-Methyl-4,6-dinitrophenyl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methyl-4,6-dinitrophenyl) benzoate involves its interaction with various molecular targets. The nitro groups on the phenyl ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ester bond can also be hydrolyzed, releasing active phenolic and benzoic acid derivatives that exert their effects through different pathways.
類似化合物との比較
Similar Compounds
2-Methyl-4,6-dinitrophenol: A precursor to (2-Methyl-4,6-dinitrophenyl) benzoate, known for its use as a pesticide.
4,6-Dinitro-o-cresol: Another nitrophenol derivative with similar chemical properties.
2,4-Dinitrophenyl benzoate: A related compound with two nitro groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications.
特性
CAS番号 |
4102-92-5 |
|---|---|
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC名 |
(2-methyl-4,6-dinitrophenyl) benzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-7-11(15(18)19)8-12(16(20)21)13(9)22-14(17)10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
YUDBQBRGLHGEOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



